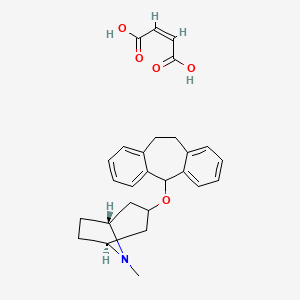
Kdo2-Lipid A (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdo2-Lipid A is the active component of lipopolysaccharide (LPS) that mimics aspects of bacterial infection. It is highly specific for the toll-like receptor 4 (TLR4) and induces increases in eicosanoid synthesis as well as sphingolipid and sterol biosynthesis and induces lipid remodeling of glycerolipids, glycerophospholipids, and prenols. In RAW 264.7 macrophages, Kdo2-Lipid A upregulates H-PGD synthase with an EC50 value of 11 nM and TNFα with an EC50 value of 140 nM. Kdo2-Lipid A is a valuable research tool that has been used to further elucidate the inflammatory response of the macrophage lipidome.
Aplicaciones Científicas De Investigación
Activation of Macrophages and Toll-like Receptor 4
- Kdo2-Lipid A from Escherichia coli is a well-defined endotoxin that activates macrophages through Toll-like receptor 4 (TLR-4) (Raetz et al., 2006).
Structural Diversity and Immunopharmacology
- The structure of Kdo2-Lipid A and its variants play a significant role in bacterial virulence and immune response modulation. This has implications for the development of new antibiotics and vaccine adjuvants (Wang, Quinn, & Yan, 2014).
Lipidomic Responses in Macrophages
- Kdo2-Lipid A affects the lipidomic response of murine macrophages, indicating its influence on lipid metabolism and immune system activation (Dennis et al., 2010).
Biosynthesis and Modification in Bacteria
- The biosynthesis and structural modification of Kdo2-Lipid A in bacteria are complex processes that have evolved to adapt to various environmental conditions, making them key targets for therapeutic interventions (Opiyo et al., 2010).
Impact on Lipid Oxidation in Food
- The presence of salts, like sodium chloride, can influence lipid oxidation in food products, which is relevant for understanding the stability and quality of food (Mariutti & Bragagnolo, 2017).
Influence on Lipid Bilayers
- Sodium and calcium chloride affect the properties of lipid bilayers, including their rigidity and membrane properties, which is significant for understanding cell membrane dynamics (Pabst et al., 2007).
Propiedades
Nombre del producto |
Kdo2-Lipid A (sodium salt) |
|---|---|
Fórmula molecular |
C110H198N2O39P2 · 4Na |
Peso molecular |
2326.7 |
InChI |
InChI=1S/C110H202N2O39P2.4Na/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-1 |
Clave InChI |
LCJLFVJYTHXFIW-NURNXRJXSA-J |
SMILES |
O=P(O)([O-])O[C@@H](O1)[C@H](NC(C[C@@H](CCCCCCCCCCC)O)=O)[C@@H](OC(C[C@@H](CCCCCCCCCCC)O)=O)[C@H](O)[C@H]1CO[C@H]2[C@H](NC(C[C@@H](CCCCCCCCCCC)OC(CCCCCCCCCCC)=O)=O)[C@@H](OC(C[C@H](OC(CCCCCCCCCCCCC)=O)CCCCCCCCCCC)=O)[C@H](OP(O)([O-])=O)C(CO[C@@]3(C([ |
Sinónimos |
(2R,4R,5R,6R)-2-(((2R,4R,5R,6R)-2-carboxylato-6-((S)-1,2-dihydroxyethyl)-2-(((3S,4R,5R,6R)-5-((R)-3-(dodecanoyloxy)tetradecanamido)-3-((hydrogenphosphonato)oxy)-6-(((2R,3S,4R,5R,6R)-6-((hydrogenphosphonato)oxy)-3-hydroxy-5-((R)-3-hydroxytetradecanami |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



